ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. Unfortunately, specific information about the physical and chemical properties of this compound is not available .Scientific Research Applications
Crystal Structure and Interactions
Research on ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate includes studies on its crystal structure and molecular interactions. For example, a study by Zhang et al. (2011) explores the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlighting N⋯π and O⋯π interactions, as well as hydrogen bonding in its crystal structure (Zhang, Wu, & Zhang, 2011). Another study by the same authors in 2012 further investigates unusual C⋯π interactions in a related compound (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Characterization
In the realm of synthesis and characterization, Johnson et al. (2006) discuss the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing detailed insights into its structural and spectroscopic properties (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Chemical Reactions and Mechanisms
Research also delves into specific chemical reactions and mechanisms involving this compound. Fang et al. (2006) describe its reaction in a coenzyme NADH model, showcasing different mechanistic pathways (Fang, Liu, Wang, & Ke, 2006). Seino et al. (2017) present a study on the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates, exploring structural determination and formation mechanisms (Seino, Kondo, Mochizuki, Tokunaga, Yamaguchi, & Sato, 2017).
Applications in Organic Synthesis
Additionally, this compound finds applications in organic synthesis. For instance, Macritchie et al. (1998) explore its use in iodocyclisation studies, focusing on the synthesis of novel tetrahydrofurans (Macritchie, Peakman, Silcock, & Willis, 1998). Chen, Sheng-yin, and Shao-hua (2013) report on its role in the synthesis of 4-hydroxy-2-pyridone (Chen, Sheng-yin, & Shao-hua, 2013).
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes such as nitric-oxide synthase inducible (nos2) which produces nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Mode of Action
Related compounds are known to inhibit enzymes such as the protoporphyrinogen oxidase (ppo), leading to disruption of cell membranes . This inhibition could potentially lead to the accumulation of peroxidative agents causing the breakdown of cell membranes .
Biochemical Pathways
For instance, they can inhibit the PPO enzyme, disrupting the heme and chlorophyll biosynthesis pathways .
Pharmacokinetics
Similar compounds are known to have low aqueous solubility and are relatively volatile with a low tendency to leach to groundwater .
Result of Action
Related compounds are known to cause leaves to become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . This suggests that ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate might have similar effects.
Safety and Hazards
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxypent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKGLOJOOFRPB-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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